

(S)-BI-1001 binding site on HIV-1 integrase

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Compound of Interest

Compound Name: (S)-BI-1001

Cat. No.: B1666950

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An In-depth Technical Guide to the **(S)-BI-1001** Binding Site on HIV-1 Integrase

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.^{[1][2]} This function makes it a critical target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site have achieved significant clinical success, the emergence of drug resistance necessitates the development of novel inhibitors with different mechanisms of action.^{[1][3]} Allosteric Integrase Inhibitors (ALLINIs) represent a promising new class of antiretrovirals that bind to a site distinct from the catalytic center.^{[1][3][4]} **(S)-BI-1001** is a potent ALLINI that showcases a unique, multimodal mechanism of action by targeting the dimerization interface of the integrase's catalytic core domain.^{[1][5][6]}

Binding Site and Molecular Interactions

(S)-BI-1001 binds to a highly conserved, V-shaped hydrophobic pocket located at the dimer interface of the HIV-1 IN catalytic core domain (CCD).^{[4][7]} This site is functionally significant as it is the same pocket that binds the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, a cellular cofactor essential for tethering the pre-integration complex to the host chromatin.^{[1][3][4][5][8]}

Structural studies have elucidated the specific molecular interactions that anchor **(S)-BI-1001** within this pocket:

- **Hydrogen Bonding:** The carboxylic acid moiety of **(S)-BI-1001** forms a critical bivalent hydrogen bond with the backbone amides of residues Glutamic acid 170 (E170) and Histidine 171 (H171) of the integrase protein.^{[1][6]}
- **Van der Waals Contacts:** The methoxyl group on the inhibitor extends deep into the hydrophobic pocket, establishing crucial van der Waals interactions.^[6]
- **Scaffold Interaction:** The quinoline scaffold of the molecule lies flat against the protein surface, making contact with Alanine 128 (A128).^[6]

These interactions are analogous to how the Asp366 residue of the LEDGF/p75 Integrase Binding Domain (IBD) engages the same E170 and H171 residues on the integrase.^{[1][7]} By occupying this site, **(S)-BI-1001** directly competes with and inhibits the IN-LEDGF/p75 interaction.^{[1][3][5]}

Mechanism of Allosteric Inhibition

The binding of **(S)-BI-1001** induces a profound allosteric effect that disrupts integrase function through a multimodal mechanism affecting both the early and late stages of the HIV-1 replication cycle.^{[3][5]}

- **Aberrant Multimerization:** Instead of simply blocking a binding site, ALLINIs like **(S)-BI-1001** act as a "molecular glue."^{[7][9]} The inhibitor's binding to the CCD dimer interface promotes aberrant, higher-order multimerization and aggregation of integrase proteins.^{[1][4][5][7]} This premature and disordered oligomerization renders the enzyme catalytically inactive and prevents the proper assembly of the functional integrase-viral DNA complex, known as the intasome.^{[1][8]}
- **Late-Stage Inhibition:** Unexpectedly, the primary antiviral potency of **(S)-BI-1001** is exerted during the late phase of viral replication.^{[3][5][8]} The inhibitor-induced multimerization of integrase within newly forming virions disrupts the proper maturation of the viral core.^{[3][5]} This leads to the formation of defective, non-infectious viral particles with eccentric core morphologies, which are unable to complete reverse transcription and integration in a newly infected cell.^[5] This late-stage effect is independent of LEDGF/p75, as the host factor is not incorporated into budding virions.^[5]

Quantitative Data Presentation

The following table summarizes the reported potency and binding affinity of **(S)-BI-1001** for HIV-1 integrase.

Parameter	Value	Description
IC ₅₀	28 nM	The concentration of (S)-BI-1001 required to inhibit 50% of HIV-1 integrase activity in an in vitro enzymatic assay. [6]
EC ₅₀	450 nM	The concentration required to inhibit 50% of viral replication in a cell-based assay. [6]
K _d	4.7 μM	The equilibrium dissociation constant, indicating the binding affinity of (S)-BI-1001 to the integrase CCD. [6]

Experimental Protocols

Methodology: In Vitro HIV-1 Integrase Activity Assay (Strand Transfer)

This protocol describes a common non-radioactive ELISA-based method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like **(S)-BI-1001**.[\[10\]](#)

- **Plate Preparation:** Streptavidin-coated 96-well plates are used. A biotin-labeled double-stranded DNA oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS) is diluted in buffer and added to each well. The plate is incubated to allow the biotin-streptavidin binding to occur, immobilizing the donor DNA.[\[10\]](#)
- **Blocking:** The wells are washed and a blocking solution is added to prevent non-specific binding in subsequent steps. The plate is incubated and washed again.

- **Integrase Binding:** Recombinant full-length HIV-1 integrase is diluted in reaction buffer and added to the wells. The plate is incubated, allowing the integrase to bind to the immobilized donor DNA.^[10]
- **Inhibitor Addition:** The wells are washed. The test compound, **(S)-BI-1001**, is diluted to various concentrations in reaction buffer and added to the appropriate wells. Control wells receive only the buffer. The plate is incubated briefly to allow the inhibitor to bind to the integrase.
- **Strand Transfer Reaction:** A second, modified double-stranded oligonucleotide, the target substrate (TS) DNA, is added to all wells.^[10] This initiates the strand transfer reaction. The integrase cleaves the donor DNA and ligates it to the target DNA. The plate is incubated at 37°C to allow the reaction to proceed.
- **Detection:** The wells are washed extensively to remove unbound reagents. An antibody conjugated to Horseradish Peroxidase (HRP), which specifically recognizes a modification on the incorporated TS DNA, is added.^[10]
- **Signal Generation:** Following another wash step, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction.
- **Quantification:** A stop solution is added, and the absorbance is read on a plate reader at 450 nm. The signal intensity is proportional to the amount of strand transfer activity. The IC₅₀ value for the inhibitor is calculated by plotting the inhibition of signal versus the inhibitor concentration.

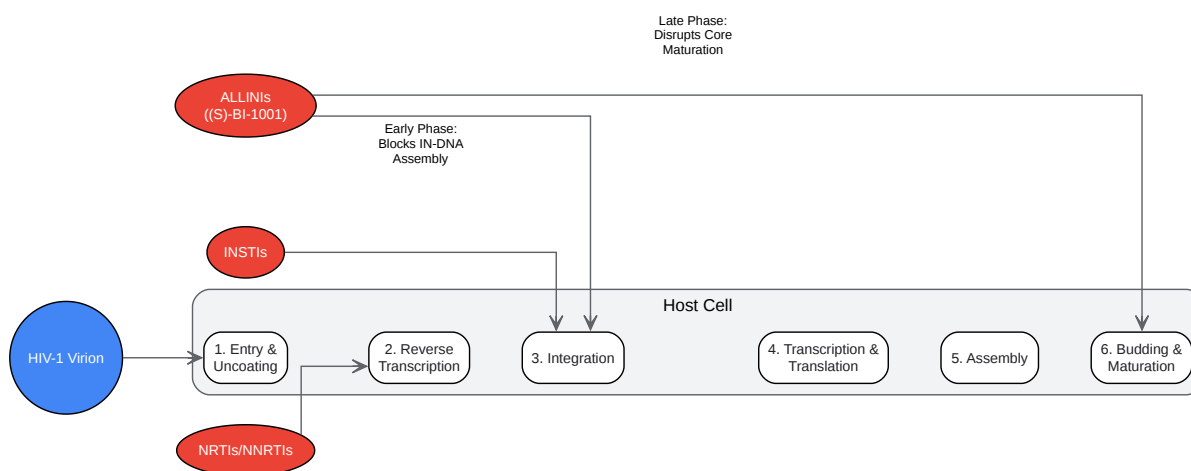
Methodology: Ethidium Bromide (EtBr) Displacement Assay

This assay is used to determine if a compound directly interacts with DNA by intercalation. It can be used as a control experiment to confirm that an inhibitor's activity is due to protein binding rather than DNA binding.^[11]

- **Preparation:** A solution of Ethidium Bromide is pre-incubated with a target DNA (e.g., plasmid DNA) in a suitable reaction buffer. EtBr fluoresces strongly when intercalated into DNA.

- **Compound Addition:** The test compound, **(S)-BI-1001**, is added to the DNA-EtBr mixture at a range of concentrations.
- **Fluorescence Measurement:** The fluorescence intensity of each mixture is measured using a fluorometer (e.g., excitation at 544 nm, emission at 590 nm).[11]
- **Analysis:** If the test compound intercalates with DNA, it will displace the EtBr, leading to a decrease in fluorescence intensity. A compound that does not bind DNA will not cause a significant change in fluorescence.

Visualizations



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